molecular formula C17H15NO B13013533 4-((Naphthalen-1-yloxy)methyl)aniline

4-((Naphthalen-1-yloxy)methyl)aniline

Cat. No.: B13013533
M. Wt: 249.31 g/mol
InChI Key: JYGGKRNGFGCLOX-UHFFFAOYSA-N
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Description

4-((Naphthalen-1-yloxy)methyl)aniline is an organic compound that features a naphthalene ring linked to an aniline moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Naphthalen-1-yloxy)methyl)aniline typically involves the reaction of naphthalen-1-ol with formaldehyde and aniline under acidic conditions. The reaction proceeds through the formation of a methylene bridge, linking the naphthalene ring to the aniline moiety. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially incorporating continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

4-((Naphthalen-1-yloxy)methyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-((Naphthalen-1-yloxy)methyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-((Naphthalen-1-yloxy)methyl)aniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((Naphthalen-1-yloxy)methyl)aniline is unique due to the presence of both a naphthalene ring and an aniline moiety linked by a methylene bridge. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

4-(naphthalen-1-yloxymethyl)aniline

InChI

InChI=1S/C17H15NO/c18-15-10-8-13(9-11-15)12-19-17-7-3-5-14-4-1-2-6-16(14)17/h1-11H,12,18H2

InChI Key

JYGGKRNGFGCLOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC3=CC=C(C=C3)N

Origin of Product

United States

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